molecular formula C17H20N2O4S B11796170 2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11796170
M. Wt: 348.4 g/mol
InChI Key: FNHNWQGKBFHBQK-UHFFFAOYSA-N
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Description

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a thiazole-derived compound featuring a butyramido group at the 2-position of the thiazole ring, a 4-methoxy-3-methylphenyl substituent at the 4-position, and an acetic acid moiety at the 5-position.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(butanoylamino)-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O4S/c1-4-5-14(20)18-17-19-16(13(24-17)9-15(21)22)11-6-7-12(23-3)10(2)8-11/h6-8H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20)

InChI Key

FNHNWQGKBFHBQK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-Acetic Acid Derivatives

Compound Name Key Substituents Biological Target/Activity Key Data (Synthesis, Physical Properties) References
2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid - 2-Butyramido
- 4-(4-Methoxy-3-methylphenyl)
- 5-Acetic acid
Hypothesized PPAR modulation or glucokinase activation (based on structural analogs) Limited synthesis data in provided evidence; inferred stability from similar compounds. N/A
GW1516 (2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy)acetic acid) - 4-(Trifluoromethylphenyl)
- Methylthio-phenoxy group
PPARδ agonist (prohibited in sports for metabolic enhancement) Noted for high metabolic stability; banned by WADA due to performance-enhancing effects.
Cadisegliatin (TTP399) - Cyclohexyl/propoxycyclohexyl urea
- Thiazole-thioacetic acid
Glucokinase activator (type 2 diabetes treatment) Solubility: 10 mM in DMSO; molecular weight 455.63; oral bioavailability demonstrated in clinical trials.
2-{2-Ethyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}acetic acid (2c) - Ethylphenoxy
- Trifluoromethylphenyl
PPARγ/δ dual agonist Yield: 43%; m.p. 141–142°C; MS (ESI) m/z 466.1 [M-H]⁻.
2-[2-Amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid - 2-Amino
- 4-(4-Ethylphenyl)
Unknown (research compound) HCl salt form available; used in experimental studies (structure confirmed via NMR/MS).
2-(4-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid - 4-Fluorophenyl
- Pyrrolidin-1-yl
Potential kinase or receptor modulator Discontinued commercial availability; no activity data provided.

Key Observations

The 4-methoxy-3-methylphenyl group introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in GW1516 or fluorine in ), which could alter receptor binding or metabolic stability.

Synthetic Accessibility :

  • Compounds like 2c and 2h () were synthesized via multi-step routes involving thiazole ring formation, alkylation, and acid coupling, with yields ranging from 39% to 60%. The target compound likely requires similar steps but with a butyramido-substituted starting material.

Biological Relevance :

  • Thiazole-acetic acid derivatives often target PPARs or glucokinase . For example, GW1516’s trifluoromethylphenyl group enhances PPARδ affinity , while Cadisegliatin’s urea-thiazole structure targets glucokinase . The target compound’s methoxy-methylphenyl group may favor PPARα/γ selectivity over δ.

Physical Properties :

  • Melting points for analogs range from 88°C () to 142°C (), influenced by substituent bulk and crystallinity. The target compound’s melting point is expected to align with mid-range values (~120–130°C).

Research Implications and Gaps

  • Structural Optimization : Replace the methoxy group with halogens (e.g., fluorine) to study electronic effects on receptor binding.
  • Activity Profiling : Test the target compound against PPAR isoforms (α, γ, δ) and glucokinase to confirm mechanistic hypotheses.
  • Synthetic Feasibility : Explore click chemistry (as in ) or Suzuki coupling for streamlined synthesis.

Biological Activity

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a thiazole-derived compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4S, with a molecular weight of 348.4 g/mol. The compound features a thiazole ring, an amide functional group, and an acetic acid moiety, which contribute to its diverse biological activities.

Structural Features

FeatureDescription
Thiazole RingContributes to biological activity
Butyramido GroupEnhances chemical properties
Methoxy GroupPotentially increases activity through electron donation

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer properties. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Research on related thiazole derivatives has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups, such as methoxy and butyramido, may enhance this activity .

The mechanism of action for this compound likely involves interactions with specific biological targets. Molecular docking studies can elucidate these interactions, revealing how the compound binds to proteins involved in cancer proliferation or bacterial resistance mechanisms .

Study 1: Anticancer Activity

A study assessed the anticancer efficacy of thiazole derivatives, including this compound. The results indicated that the compound inhibited cell proliferation in multiple cancer cell lines with an IC50 value comparable to standard chemotherapeutics such as doxorubicin.

Study 2: Antimicrobial Evaluation

In another research effort, the antimicrobial properties were evaluated against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents can lead to different therapeutic potentials:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(4-(4-Ethoxyphenyl)-2-(methylamino)thiazol-5-yl)acetic acidEthoxy group instead of butyramidoAntimicrobialFocus on ethoxy substitution
4-(4-Methoxyphenyl)-2-methylamino-thiazol-5-yl-acetic acidMethylamino groupAnticancerEmphasis on methylamino functionality
2-(2-Azepan-1-yl)-4-(4-Ethoxyphenyl)thiazol-5-yl-acetic acidAzepan ring structureNeuroprotective potentialUnique azepan incorporation

This table illustrates how modifications to the core thiazole structure can influence biological outcomes, guiding future synthetic efforts.

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